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Compound of Interest

Compound Name: 4-Oxocyclohexanecarboxylic acid

Cat. No.: B032470 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

relationship between a molecule's structure and its biological activity is paramount. This guide

provides a comparative analysis of 4-oxocyclohexanecarboxylic acid derivatives, a versatile

scaffold in medicinal chemistry, by examining the structure-activity relationships (SAR) of

closely related analogues. While direct quantitative SAR data for a broad series of 4-
oxocyclohexanecarboxylic acid derivatives is not extensively available in the public domain,

this guide leverages published data on cyclohex-1-ene-1-carboxylic acid derivatives to

illuminate key structural determinants for biological activity and offers a framework for future

drug design and development.

The 4-oxocyclohexanecarboxylic acid moiety serves as a valuable building block for a

diverse range of biologically active molecules. Its rigid cyclohexane ring and the presence of

both a ketone and a carboxylic acid group offer multiple points for chemical modification,

enabling the fine-tuning of pharmacological properties. This scaffold has been utilized in the

synthesis of compounds targeting a variety of conditions, including cancer, inflammation, and

metabolic disorders.[1]
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A study on a series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid

provides valuable insights into the SAR of this class of compounds, particularly concerning their

anti-inflammatory and antimicrobial activities. These findings offer a strong comparative basis

for predicting the potential activities of 4-oxocyclohexanecarboxylic acid analogues.

Anti-inflammatory and Antiproliferative Activity
The anti-inflammatory potential of six new amidrazone derivatives (compounds 2a-2f) was

evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines,

such as TNF-α and IL-6, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).

Their antiproliferative activity against these cells was also assessed and compared with the

well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Data Summary: Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic

Acid Derivatives

Compound R¹ Substituent R² Substituent

Antiproliferativ
e Activity (%
Inhibition at
100 µg/mL)

Inhibition of
TNF-α
Secretion (at
10, 50, and 100
µg/mL)

2a 2-pyridyl phenyl >90% Not specified

2b 2-pyridyl 2-pyridyl
Did not decrease

proliferation

Significantly

reduced at 100

µg/mL (~92-

99%)

2c 2-pyridyl 4-methylphenyl Dose-dependent Not specified

2d 2-pyridyl 4-nitrophenyl
~95% (at 50 and

100 µg/mL)
Not specified

2e phenyl phenyl Dose-dependent Not specified

2f phenyl 2-pyridyl >90%
Strong inhibition

(~66-81%)

Ibuprofen - - ~50% Not specified
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Data sourced from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-

carboxylic acid moiety.[1]

Structure-Activity Relationship Insights:

From the data, several key SAR observations can be made for anti-inflammatory and

antiproliferative activities:

The presence of a 2-pyridyl substituent at the R¹ position appears to be crucial for potent

antiproliferative activity. Compounds 2a, 2b, 2c, and 2d, all containing this moiety, generally

exhibited strong inhibition of PBMC proliferation.

Substitution on the R² phenyl ring modulates activity. A 4-nitrophenyl group (2d) led to very

high antiproliferative activity.

A second 2-pyridyl group at the R² position (2b) resulted in a significant reduction of TNF-α

and IL-6 secretion at high concentrations.

Derivatives with a phenyl group at the R¹ position (2e and 2f) also showed antiproliferative

effects, with the presence of a 2-pyridyl group at R² (2f) correlating with strong TNF-α

inhibition.

Several of the tested derivatives (2a, 2d, and 2f) demonstrated more potent antiproliferative

activity than ibuprofen at the same concentration.[1]

Antimicrobial Activity
The same series of compounds was also screened for their antimicrobial activity against a

panel of bacteria and a fungus. The minimum inhibitory concentration (MIC) was determined for

each compound.

Data Summary: Antimicrobial Activity (MIC in µg/mL) of Cyclohex-1-ene-1-Carboxylic Acid

Derivatives
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Compoun
d

Staphylo
coccus
aureus

Mycobact
erium
smegmati
s

Escheric
hia coli

Yersinia
enterocol
itica

Klebsiella
pneumon
iae

Candida
albicans

2a >512 64 >512 >512 >512 >512

2b >512 >512 256 64 256 >512

2c 64 64 >512 >512 >512 >512

2d ≥512 ≥512 ≥512 ≥512 ≥512 ≥512

2e ≥512 ≥512 ≥512 ≥512 ≥512 ≥512

2f >512 >512 >512 128 >512 256

Data sourced from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-

carboxylic acid moiety.[1]

Structure-Activity Relationship Insights:

The antimicrobial SAR reveals different structural requirements compared to the anti-

inflammatory activity:

The presence of a 2-pyridyl group at R¹ and a 4-methylphenyl group at R² (2c) conferred the

best activity against S. aureus and M. smegmatis.

A 2-pyridyl substituent at both R¹ and R² (2b) resulted in moderate activity against Y.

enterocolitica, E. coli, and K. pneumoniae.

The presence of a 4-nitrophenyl group at R² (2d) was detrimental to antimicrobial activity.

In general, the antimicrobial activity of these derivatives was moderate to weak.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the key experimental protocols used to generate the data presented.
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Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-
1-Carboxylic Acid
The synthesis of the target compounds (2a-2f) was achieved through the reaction of

appropriately substituted amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride. The

reaction was carried out in anhydrous diethyl ether.[1]

Amidrazones (1a-1f)

Reaction3,4,5,6-Tetrahydrophthalic
Anhydride

Anhydrous Diethyl Ether

Acyl Derivatives (2a-2f)

Click to download full resolution via product page

General synthesis workflow for the acyl derivatives.

In Vitro Anti-inflammatory and Antiproliferative Assays
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured.

Toxicity Assay: The toxicity of the compounds was evaluated on PBMCs using flow cytometry

to determine the percentage of viable, apoptotic, and necrotic cells.

Antiproliferative Assay: PBMCs were stimulated with a mitogen (e.g., phytohemagglutinin) to

induce proliferation. The test compounds were added at various concentrations, and the

inhibition of proliferation was measured.

Cytokine Production Assay: PBMCs were stimulated with lipopolysaccharide (LPS) to induce

the production of pro-inflammatory cytokines. The concentrations of TNF-α, IL-6, and IL-10 in

the cell culture supernatants were measured using enzyme-linked immunosorbent assay

(ELISA).
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Click to download full resolution via product page

Workflow for in vitro anti-inflammatory and antiproliferative assays.

Antimicrobial Activity Assay
The antimicrobial activity was determined by measuring the minimum inhibitory concentration

(MIC) using a broth microdilution method according to the Clinical and Laboratory Standards

Institute (CLSI) guidelines.

Bacterial and Fungal Strains: A panel of five bacterial strains (Staphylococcus aureus,

Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae)

and one fungal strain (Candida albicans) were used.

MIC Determination: The compounds were serially diluted in a 96-well microtiter plate containing

the appropriate growth medium. A standardized inoculum of the microorganism was added to

each well. The plates were incubated, and the MIC was determined as the lowest concentration

of the compound that completely inhibited visible growth.
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Workflow for MIC determination.

Conclusion and Future Directions
The structure-activity relationship of 4-oxocyclohexanecarboxylic acid derivatives holds

significant promise for the development of novel therapeutic agents. The comparative analysis

of cyclohex-1-ene-1-carboxylic acid derivatives provides a valuable starting point, highlighting

the importance of specific substituents in modulating anti-inflammatory and antimicrobial

activities.

Future research should focus on synthesizing and evaluating a systematic library of 4-
oxocyclohexanecarboxylic acid derivatives to establish a direct and quantitative SAR. This

would involve modifications at both the carboxylic acid and the oxo group, as well as

substitutions on the cyclohexane ring. Such studies, coupled with computational modeling, will

be instrumental in designing potent and selective drug candidates with improved
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pharmacological profiles. The versatility of this scaffold suggests that its derivatives could be

explored for a wider range of biological targets, further expanding its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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